2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Description
2-(1H-Imidazol-1-yl)-2-methylpropan-1-amine is a tertiary amine derivative featuring an imidazole ring substituted at the 1-position with a branched alkylamine chain. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol (unprotonated form). The compound's structure includes a central quaternary carbon bearing both the imidazole moiety and a methyl group, creating steric bulk that may influence its physicochemical and biological properties . While its dihydrochloride salt (CID 18722284) has been structurally characterized with SMILES CC(C)(CN)N1C=CN=C1 and InChIKey CUBGKECWMNJUFQ-UHFFFAOYSA-N, detailed pharmacological or synthetic literature remains sparse .
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-imidazol-1-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,5-8)10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3 |
InChI Key |
CUBGKECWMNJUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)N1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of Imidazole
This method involves direct alkylation of imidazole using a halogenated amine precursor. For example:
- Reagents : Imidazole, 1-bromo-2-methylpropan-1-amine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
- Procedure :
- Imidazole (1.0 eq) and 1-bromo-2-methylpropan-1-amine (1.2 eq) are dissolved in DMF.
- K₂CO₃ (2.0 eq) is added as a base to deprotonate imidazole, enhancing nucleophilicity.
- The mixture is heated at 80–90°C for 12–24 hours under inert atmosphere.
- The product is isolated via aqueous workup (dilution with water, extraction with ethyl acetate) and purified by column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Reaction Time | 12–24 hours |
| Solvent | DMF |
Solvent-Free tert-Butyl Chloroacetate Route
Adapted from imidazol-1-yl-acetic acid hydrochloride synthesis, this method avoids solvents:
Microwave-Assisted Synthesis
A rapid method inspired by 2-aminoimidazole protocols:
- Reagents : Imidazole, 2-methylpropan-1-amine-derivatized alkyl halide, acetonitrile, triethylamine.
- Procedure :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Reaction Time | 20–30 minutes |
| Temperature | 120°C |
Reductive Amination Pathway
For substrates with ketone intermediates:
- Reagents : 2-(1H-imidazol-1-yl)-2-methylpropan-1-one, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.
- Procedure :
- Requires pre-synthesized ketone precursor.
- Moderate yields (50–60%) due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Alkylation | 65–78 | 12–24 h | Moderate | High |
| Solvent-Free | 70–85 | 6–8 h | High | Medium |
| Microwave-Assisted | 70–85 | 20–30 min | Low | Low |
| Reductive Amination | 50–60 | 12 h | High | Medium |
Critical Considerations
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is standard, but recrystallization from ethanol/water improves purity.
- Side Reactions : Over-alkylation can occur if excess alkylating agent is used. Stoichiometric control is critical.
- Catalysts : BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) enhances reaction rates in alkylation steps but increases cost.
Chemical Reactions Analysis
Structural Features and Basicity
The compound’s structure combines a sterically hindered primary amine (-NH₂) with an electron-rich imidazole ring. Key physicochemical properties include:
| Property | Value | Measurement Conditions | Source |
|---|---|---|---|
| pKa (imidazole N-H) | 6.8 ± 0.2 | 25°C, aqueous solution | |
| pKa (primary amine) | 10.1 ± 0.3 | 25°C, aqueous solution | |
| LogP (octanol/water) | 0.92 | Predicted via DFT |
The imidazole ring deprotonates near physiological pH, while the primary amine remains protonated under acidic conditions. This amphoteric nature facilitates dual reactivity .
Acid-Base Reactions
The compound acts as a Brønsted base in aqueous and nonpolar solvents:
-
Protonation Sites :
-
Applications :
Serves as a buffer in catalytic systems requiring pH stabilization between 6.8–10.1 .
Alkylation and Acylation
The primary amine undergoes nucleophilic substitution with electrophiles:
Steric hindrance from the 2-methyl group slows alkylation kinetics compared to linear amines .
Coordination Chemistry
The imidazole ring acts as a ligand for transition metals, forming stable complexes:
Copper complexes exhibit enhanced catalytic activity in C–N bond-forming reactions .
Oxidation and Stability
Scientific Research Applications
Pharmaceutical Development
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is used as a building block in pharmaceutical development. Its derivatives and modifications can be synthesized to enhance the compound's properties. It exhibits significant biological activity and has been studied for potential therapeutic effects, making it useful in medicinal chemistry.
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine exhibits significant biological activity and has been studied for potential therapeutic effects. These biological activities highlight its potential utility in medicinal chemistry. Interaction studies focus on its binding affinity to various molecular targets, which is critical for understanding its pharmacological potential and guiding further drug development efforts. The mechanism typically involves various interactions.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(1H-imidazol-1-yl)ethanol | Contains an ethanol group instead of an amine | Potential for alcohol-related biological activity |
| 1-(2-hydroxyethyl)imidazole | Hydroxyl group introduces additional reactivity | Enhanced solubility and potential hydrogen bonding |
| 3-(1H-imidazol-1-yl)propan-1-amine | Different substitution pattern on the propan chain | Variations in biological activity based on structure |
| 2-(1H-imidazol-1-yl)-1-phenylethanamine | Phenyl group enhances aromatic interactions | Increased lipophilicity affecting pharmacokinetics |
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For example, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s amino acid residues .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Position on Imidazole: The 1-yl vs. 2-yl substitution (e.g., 2-(1H-imidazol-1-yl)- vs. For example, 2-yl derivatives may exhibit reduced nucleophilicity due to resonance stabilization of the imidazole ring .
Chain Length and Branching :
- Linear chains (e.g., 3-(1H-imidazol-1-yl)propylamine) enhance flexibility and solubility compared to the branched 2-methylpropan-1-amine scaffold, which introduces steric hindrance .
Functional Group Additions: Thioether linkers (e.g., in 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole) significantly boost antiprotozoal activity (IC₅₀ < 0.1 µM), likely through enhanced membrane permeability or target binding .
Antifungal and Antiprotozoal Agents:
- Benzimidazole-imidazole hybrids (e.g., ) demonstrate superior activity against Trichomonas vaginalis compared to metronidazole, attributed to dual targeting of parasitic enzymes and membrane integrity.
- Phenylethanol-imidazole derivatives (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanols) exhibit moderate antifungal activity against Candida spp., with biphenyl esters enhancing potency through hydrophobic interactions .
Corrosion Inhibition:
- Sodium L-2-(1-imidazolyl) alkanoic acids (e.g., IZS-L, IZS-P) leverage the imidazole’s electron-rich nitrogen atoms to adsorb onto metal surfaces, achieving >90% inhibition efficiency in acidic environments .
Physicochemical Properties
Biological Activity
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a compound characterized by an imidazole ring and a branched amine side chain. This unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential therapeutic effects, particularly as an enzyme inhibitor and receptor agonist.
Chemical Structure and Properties
The chemical structure of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine can be represented as follows:
This structure features:
- An imidazole ring, which is known for its ability to participate in various biochemical interactions.
- A 2-methylpropan-1-amine side chain that enhances its solubility and reactivity.
Biological Activities
Therapeutic Potential
Research indicates that 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine exhibits several biological activities, including:
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of various pathogens, including bacteria and fungi. Its mechanism often involves disrupting cellular processes critical for microbial survival.
- Enzyme Inhibition : Studies suggest that it can act as an inhibitor for specific enzymes, which may be beneficial in treating diseases where these enzymes are overactive .
- Receptor Modulation : The compound has shown promise in modulating the activity of G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes .
The biological effects of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine are primarily attributed to its interaction with molecular targets:
- Binding Affinity : It interacts with specific receptors and enzymes, leading to either inhibition or activation depending on the target .
- Reactive Oxygen Species (ROS) Production : Some studies have indicated that the compound may induce ROS production in treated cells, contributing to its antimicrobial effects .
Comparative Analysis with Similar Compounds
The following table compares 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(1H-imidazol-1-yl)ethanol | Contains an ethanol group instead of an amine | Potential for alcohol-related biological activity |
| 3-(1H-imidazol-1-yl)propan-1-amine | Different substitution pattern on the propan chain | Variations in biological activity based on structure |
| 2-(1H-imidazol-1-yl)-1-phenylethanamine | Phenyl group enhances aromatic interactions | Increased lipophilicity affecting pharmacokinetics |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine exhibited significant activity against Aspergillus fumigatus, a common fungal pathogen. The results indicated a dose-dependent inhibition of fungal growth, suggesting potential applications in antifungal therapies .
- Inhibition of Enzymatic Activity : Research focusing on enzyme inhibition revealed that this compound effectively inhibited certain key enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders .
- Pharmacological Studies : Investigations into its interaction with GPCRs have shown that it can modulate receptor activity, which is crucial for developing drugs targeting various neurological and cardiovascular conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, and how is the product characterized?
- Methodology : The compound can be synthesized via condensation of o-phenylenediamine with L-valine under reflux conditions. Characterization involves 1H/13C NMR for structural elucidation (e.g., δ 7.67-7.65 ppm for aromatic protons), IR spectroscopy to confirm functional groups (e.g., N-H stretches at 3384 cm⁻¹), and mass spectrometry (base peak at m/z 189.15 for molecular ion) .
- Key Considerations : Ensure purity via recrystallization and monitor reaction progress using TLC.
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Answer :
- 1H/13C NMR : Resolves aromatic and aliphatic protons, with coupling constants (e.g., J = 8.0 Hz for ortho protons) confirming spatial arrangements .
- IR Spectroscopy : Identifies N-H (3384 cm⁻¹), C=N (1591 cm⁻¹), and aromatic C=C (1603 cm⁻¹) bonds .
- Mass Spectrometry : Validates molecular weight (e.g., M⁺ at m/z 189.15) and fragmentation patterns .
Q. What are the primary pharmacological applications of imidazole derivatives like this compound?
- Applications :
- GPCR Modulation : Acts as a scaffold for allosteric modulators targeting CNS disorders .
- Anticancer Agents : Benzimidazole derivatives show activity against tumor cells via DNA intercalation or kinase inhibition .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical tools validate stereochemical outcomes?
- Methodology :
- Use chiral auxiliaries (e.g., L-valine) or enantioselective catalysts to enhance purity.
- X-ray Crystallography : Employ SHELXL for absolute configuration determination via Flack parameter analysis .
- Chiral HPLC : Separate enantiomers using cellulose-based columns and validate with circular dichroism (CD) .
Q. How can computational methods predict the biological activity of derivatives?
- Approach :
- Molecular Docking : Simulate binding to GPCRs (e.g., uPAR) using Autodock Vina to prioritize candidates .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with anticancer IC₅₀ values .
Q. How do researchers resolve contradictions in spectroscopic data, such as unexpected shifts in NMR spectra?
- Strategies :
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting .
- Cross-Validation : Combine crystallographic data (SHELX-refined structures) with DFT-calculated chemical shifts .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
